5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-
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Overview
Description
5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- is a complex organic compound with a unique structure that includes a hexenol backbone and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl alcohol with 5-hexen-3-ol in the presence of a strong acid catalyst to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Additionally, purification processes such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-hexen-3-ol: Similar structure but lacks the methoxyphenyl group.
3-Methyl-5-hexen-3-ol: Similar backbone but different substitution pattern.
5-Hexen-1-ol: Similar hexenol structure but different functional groups.
Uniqueness
The presence of the methoxyphenyl group in 5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
603994-07-6 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3R,4S)-1-[(4-methoxyphenyl)methoxy]-4-methylhex-5-en-3-ol |
InChI |
InChI=1S/C15H22O3/c1-4-12(2)15(16)9-10-18-11-13-5-7-14(17-3)8-6-13/h4-8,12,15-16H,1,9-11H2,2-3H3/t12-,15+/m0/s1 |
InChI Key |
JBVVWNWPSDLTFK-SWLSCSKDSA-N |
Isomeric SMILES |
C[C@@H](C=C)[C@@H](CCOCC1=CC=C(C=C1)OC)O |
Canonical SMILES |
CC(C=C)C(CCOCC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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